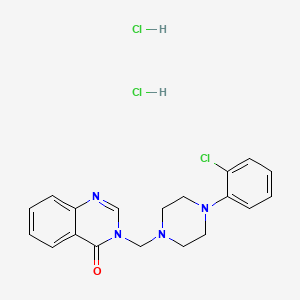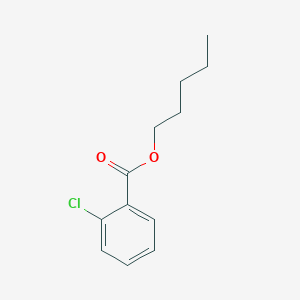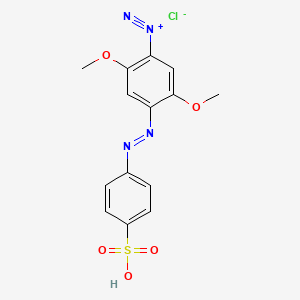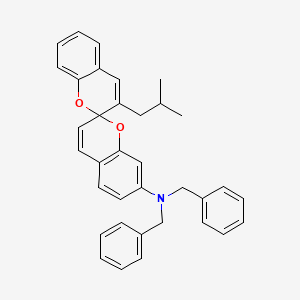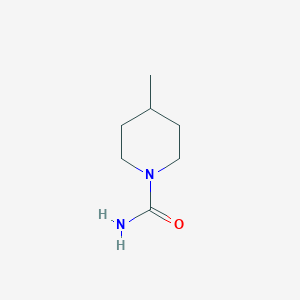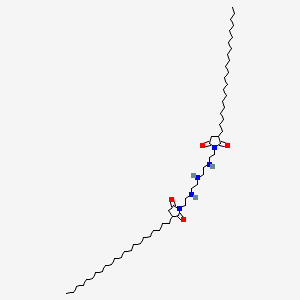![molecular formula C4H7N7 B13784523 5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine CAS No. 928338-36-7](/img/structure/B13784523.png)
5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine is a heterocyclic compound containing nitrogen atoms within its structure Heterocyclic compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine typically involves multi-component reactions (MCRs). These reactions are advantageous due to their efficiency, high yields, and environmentally friendly nature. One common method involves the use of aldehydes, isocyanides, and heterocyclic compounds containing amidine fragments . The reaction is usually carried out in the presence of catalysts such as CeCl3·7H2O under reflux conditions in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and purity.
化学反応の分析
Types of Reactions
5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Oxidation: Peracids at room temperature.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone imines, while substitution reactions can produce various substituted derivatives of the parent compound.
科学的研究の応用
5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine has several applications in scientific research:
作用機序
The mechanism of action of 5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
1,10b-Dihydro-5H-pyrazolo[1,5-c][1,3]-benzoxazines: These compounds share a similar pyrazole core and exhibit antimicrobial and anti-inflammatory activities.
Pyrazolo[1,5-a]pyrimidines: Known for their fluorescent properties and applications in optical materials.
Uniqueness
5H-Pyrazolo[5,1-c]-1,2,4-triazole-3,5,6-triamine is unique due to its triamine functionality, which provides additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
928338-36-7 |
|---|---|
分子式 |
C4H7N7 |
分子量 |
153.15 g/mol |
IUPAC名 |
pyrazolo[5,1-c][1,2,4]triazole-3,5,6-triamine |
InChI |
InChI=1S/C4H7N7/c5-2-1-3-8-9-4(6)10(3)11(2)7/h1H,5,7H2,(H2,6,9) |
InChIキー |
LXWAQVHDZOQHRN-UHFFFAOYSA-N |
正規SMILES |
C1=C(N(N2C1=NN=C2N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



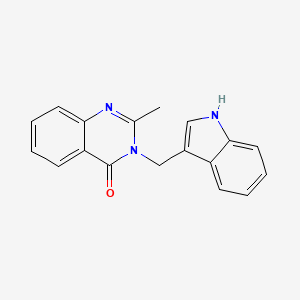
![3-[[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]amino]benzoic acid](/img/structure/B13784448.png)
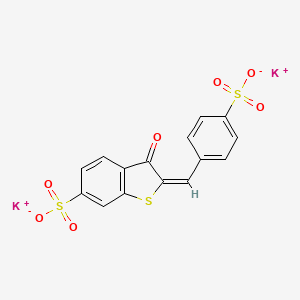
![dimethyl-[[5-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride](/img/structure/B13784463.png)
![Tetrasodium;5-acetamido-3-[[4-[4-[(8-acetamido-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B13784489.png)
